molecular formula C11H11N3S B12940824 6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile

6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B12940824
M. Wt: 217.29 g/mol
InChI Key: JZXCQGPBTMDBLQ-UHFFFAOYSA-N
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Description

6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile: is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) . This reaction forms intermediates such as 5-substituted benzo[d]thiazole-2-carboxylate, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological studies, particularly in the development of new drugs. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, in anticancer studies, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Hydroxybenzo[d]thiazole-2-carbonitrile
  • 2-Aminothiazole derivatives

Comparison: Compared to similar compounds, 6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile stands out due to its unique combination of functional groups. The presence of the amino and nitrile groups provides versatility in chemical reactions and potential biological activities. Its structural features allow for diverse modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

6-(3-aminopropyl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C11H11N3S/c12-5-1-2-8-3-4-9-10(6-8)15-11(7-13)14-9/h3-4,6H,1-2,5,12H2

InChI Key

JZXCQGPBTMDBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCCN)SC(=N2)C#N

Origin of Product

United States

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